molecular formula C9H10O2 B043870 (4R)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 120523-16-2

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B043870
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol , such as 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols , has been explored for their antihypertensive activity, revealing the significance of specific substituents for optimum activity (Cassidy et al., 1992). Furthermore, synthesis methods involving palladium-catalysed oxidative carbonylation of alkynyl compounds have been reported, indicating a diverse approach to the synthesis of benzopyran derivatives (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives has been analyzed, revealing strong axial preference in substituents and detailed crystalline structures through X-ray diffraction, highlighting the intricate molecular geometry and intermolecular interactions within these compounds (Sipilä & Kansikas, 2002).

Chemical Reactions and Properties

The chemical reactivity of benzopyran derivatives includes electrophilic cyclization and reactions with various nucleophiles, showcasing the compound's versatility in forming diverse chemical structures under different conditions (Worlikar et al., 2007).

Physical Properties Analysis

The physical properties, including crystal structure and thermal stability, of benzopyran derivatives have been extensively studied, providing insight into the compound's solid-state characteristics and potential for material science applications (Valente et al., 1987).

Chemical Properties Analysis

The chemical properties of (4R)-3,4-dihydro-2H-1-benzopyran-4-ol and related compounds, such as their ability to participate in multicomponent reactions and their potential as catalysts in synthetic organic chemistry, have been demonstrated. These studies underline the compound's utility in facilitating various chemical transformations and its potential in drug synthesis and organic chemistry (Khazaei et al., 2015).

Scientific Research Applications

Natural Products Discovery

Benzopyran derivatives, including those structurally related to (4R)-3,4-dihydro-2H-1-benzopyran-4-ol, have been identified in natural sources like mangrove endophytic fungi. These compounds exhibit diverse biological activities, highlighting their potential in drug discovery and development. For instance, benzopyran derivatives isolated from Penicillium citrinum showed moderate inhibitory effects on LPS-induced NO production in cells, indicating potential anti-inflammatory properties (Yang et al., 2020).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of benzopyran derivatives, offering insights into their chemical behaviors and interactions. The synthesis and crystal structure of specific benzopyran derivatives have been reported, contributing to the understanding of their chemical properties and potential applications (Sipilä & Kansikas, 2002).

Biological Activities

Benzopyran derivatives have been evaluated for various biological activities, including antibacterial properties. For example, a study on compounds from Penicillium citrinum isolated from mangroves found that certain benzopyran derivatives exhibited potent inhibitory activity against bacterial strains, suggesting potential for antibiotic development (Zheng et al., 2016).

Chemical Synthesis Advances

Advances in the chemical synthesis of benzopyran derivatives, including enantiopure quinones related to aphid insect pigments, demonstrate the versatility and potential of these compounds in organic chemistry and material science (Birkbeck et al., 2004).

Catalytic Applications

Benzopyran derivatives have also been used as substrates in catalytic reactions, highlighting their utility in green chemistry and synthesis. For instance, the use of TiO2 nanoparticles-coated carbon nanotubes as catalysts for the synthesis of benzopyrano[b]benzopyranones and xanthenols in water showcases innovative approaches to heterocyclic compound synthesis (Abdolmohammadi, 2018).

Safety And Hazards

This would involve looking at the compound’s toxicity, potential for causing an allergic reaction, and environmental impact .

Future Directions

This could involve predicting or suggesting further studies to explore unknown properties or applications of the compound .

properties

IUPAC Name

(4R)-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317021
Record name (R)-4-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

CAS RN

120523-16-2
Record name (R)-4-Chromanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120523-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Borane-dimethylsulfide complex (BH3—SMe2) (10 M, 1.14 mL, 11.4 mmol) in THF was added dropwise at 0° C. to a solution of compound 1 (1 g, 2.9 mmol) in THF (12 mL), and the resultant mixture was stirred at 0° C. for 4 hrs. After completion of the reaction, the mixture was quenched with H2O (7 mL), and then continually stirred for 5 min, followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL). After stirring for 30 min, the mixture was extracted with CH2Cl2 (30 mL×5). The organic layers were combined and dried with anhydrous MgSO4. After filtration, the filtrate was concentrated in vacuo, followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4), thus giving the title compound 4 as a colorless crystal (0.63 g, 60% yield).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
compound 1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

The compound 3 is reduced using a reducing agent such as sodium boron hydride in a solvent such as methanol, ethanol and tetrahydrofuran, preferably in an alcohol solvent such as methanol and ethanol, under cooling to room temperature to give 4-chromanol (compound 4 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a MeOH (250 ml) solution of 4-chromanone (16.6 g, 11 mmol), at 0° C., was added NaBH4 (5.5 g, 145 mmol) in 1 g portions over a 30 min. period. After complete addition the mixture was stirred for 1 h with spontaneous warming. The reaction was quenched with the slow addition of aq. NH4Cl (100 ml). The MeOH was removed in vacuo and the residue extracted with Et2O (2×100 ml). The organic layers were dried over MgSO4 and treated with activated carbon. After filtration the Et2O was removed in vacuo to yield 15.8 g of chroman-4-ol as a clear oil. HRMS (ESI+) calcd for C9H10O2 m/z 150.0681 (M+H)+. Found 150.0679.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.